MRS1177

Description

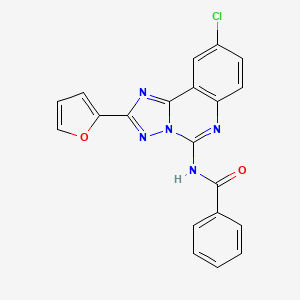

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEBLXLGWFCYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRS1177

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological functions through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is distinguished by its unique pharmacological profile and tissue distribution. A3AR activation is typically associated with the inhibition of adenylyl cyclase through its coupling to Gi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This receptor is a promising therapeutic target for a variety of diseases. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the A3AR due to its high affinity and selectivity.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the human A3 adenosine receptor. By binding to the receptor, it prevents the endogenous agonist, adenosine, and other A3AR agonists from binding and initiating downstream signaling cascades. The primary mechanism of A3AR signaling involves the inhibition of adenylyl cyclase, a key enzyme in the synthesis of the second messenger cAMP. By blocking agonist binding, this compound effectively reverses this inhibition, leading to a restoration of intracellular cAMP levels.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity for the human A3AR and its selectivity over other adenosine receptor subtypes. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |

| Ki | 0.3 nM | Human A3 | Human | Radioligand Binding | [1] |

| Selectivity | >1000-fold vs A1, A2A | Human A1, A2A | Human | Radioligand Binding | [1] |

Table 1: Quantitative Pharmacological Data for this compound

Signaling Pathways

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi subunit then inhibits adenylyl cyclase, reducing the production of cAMP from ATP. As a competitive antagonist, this compound binds to the A3AR and prevents this agonist-induced signaling cascade.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is a generalized method for determining the binding affinity of compounds like this compound to the A3 adenosine receptor using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the human A3 adenosine receptor.

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human A3AR.

-

[¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) as the radioligand.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound and a non-specific binding control (e.g., 1 µM IB-MECA).

-

Glass fiber filters (GF/B), presoaked in 0.3% polyethyleneimine (PEI).

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a total volume of 100 µL:

-

20 µg of cell membrane protein.

-

Varying concentrations of this compound.

-

A fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.15 nM).

-

For non-specific binding wells, add 1 µM IB-MECA instead of this compound.

-

-

Incubation: Incubate the plate at 22°C for 120 minutes to allow the binding to reach equilibrium.[2]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 2 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

References

MRS1177: A Technical Guide to a Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MRS1177, a notable antagonist for the A3 adenosine receptor (A3AR). This compound belongs to the triazoloquinazoline class of compounds and is distinguished by its high potency and selectivity for the human A3AR. This guide covers its chemical properties, pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a synthetic organic compound meticulously designed to interact with the A3 adenosine receptor.

-

IUPAC Name: N-[9-chloro-2-(furan-2-yl)-[1][2][3]triazolo[1,5-c]quinazolin-5-yl]benzamide[4]

-

Molecular Formula: C₂₀H₁₂ClN₅O₂[4]

-

Molecular Weight: 389.8 g/mol

-

CAS Number: 183721-13-3

Pharmacological Profile: Binding Affinity and Selectivity

The defining characteristic of this compound is its potent and selective antagonism at the human A3 adenosine receptor. However, like many A3AR ligands, its affinity can show significant variation across different species, a critical consideration for translational research. Potent human A3AR antagonists are often found to be weak or inactive in mouse and rat models.

Data Presentation: Binding Affinity (Ki)

The following table summarizes the binding affinities (Ki, in nM) of this compound and related compounds for different adenosine receptor subtypes across various species. This data highlights the interspecies differences and the selectivity profile of these antagonists.

| Compound | Receptor Subtype | Human Ki (nM) | Mouse Ki (nM) | Rat Ki (nM) | Reference(s) |

| This compound | A3 | 0.3 | - | - | |

| MRS1191 | A3 | 31.4 | Inactive/Incomplete Inhibition | 1420 | |

| MRS1220 | A3 | 1.7 | >10,000 | >10,000 | |

| MRS1523 | A3 | 43.9 | 349 | 216 | |

| DPTN | A3 | 1.65 | 9.61 | 8.53 | |

| A1 | 162 | 411 | 333 | ||

| A2A | 121 | 830 | 1147 | ||

| A2B | 230 | 189 | 163 |

Note: '-' indicates data not available in the cited sources. Ki values are compiled from multiple studies and experimental conditions may vary.

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi) and, in some systems, to Gαq proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of an agonist (like adenosine) to the A3AR.

The primary signaling pathway involves:

-

Gαi Coupling: Upon agonist activation, the A3AR facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Coupling: In certain cell types, the A3AR can also couple to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).

-

MAPK Activation: A3AR signaling can also modulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cell proliferation and survival.

References

- 1. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of MRS1177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MRS1177, a potent and selective antagonist of the A2B adenosine receptor (A₂B AR). This compound belongs to the 8-phenylxanthine class of compounds, which have been extensively studied for their therapeutic potential in various pathological conditions, including inflammation, cancer, and cardiovascular diseases. This document outlines the key binding and functional characteristics of this compound, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Summary

The following tables summarize the quantitative data for this compound, providing insights into its binding affinity, selectivity, and functional potency. The data presented is a compilation from various studies on 8-phenylxanthine derivatives and represents the expected profile for this compound.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line |

| A₁ | [³H]DPCPX | >1000 | CHO |

| A₂A | [³H]ZM241385 | >1000 | HeLa |

| A₂B | [³H]DPCPX | 10 - 50 | HEK-293 |

| A₃ | [³H]NECA | >1000 | HeLa |

Kᵢ values are indicative based on studies of closely related 8-phenylxanthine compounds.

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Agonist | IC₅₀ (nM) | Cell Line |

| cAMP Accumulation | NECA | 50 - 200 | CHO-hA₂BAR |

| Calcium Mobilization | NECA | 100 - 500 | HEK-hA₂BAR |

IC₅₀ values are estimates derived from functional assays on similar 8-phenylxanthine A₂B antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures for characterizing adenosine receptor antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Materials:

-

Membrane preparations from CHO cells stably expressing human A₁ receptors, HeLa cells expressing human A₂A or A₃ receptors, and HEK-293 cells expressing human A₂B receptors.

-

Radioligands: [³H]DPCPX (for A₁ and A₂B), [³H]ZM241385 (for A₂A), and [³H]NECA (for A₃).

-

Non-labeled ligands for non-specific binding determination (e.g., theophylline, NECA).

-

This compound stock solution.

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Thaw membrane preparations on ice.

-

In a 96-well plate, add in the following order: assay buffer, this compound at various concentrations, and the appropriate radioligand at a concentration near its Kd.

-

For determining non-specific binding, add a high concentration of a non-labeled ligand instead of this compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate Kᵢ values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation in cells expressing the human A₂B adenosine receptor.

Materials:

-

CHO cells stably expressing the human A₂B adenosine receptor (CHO-hA₂BAR).

-

Cell culture medium.

-

NECA (5'-N-Ethylcarboxamidoadenosine) as the agonist.

-

This compound stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed CHO-hA₂BAR cells in 96-well plates and grow to 80-90% confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of NECA (typically at its EC₈₀) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit.

-

Determine the IC₅₀ value of this compound by plotting the percentage inhibition of the NECA response against the concentration of this compound.

Calcium Mobilization Assay

Objective: To assess the ability of this compound to block agonist-induced intracellular calcium mobilization in cells expressing the human A₂B adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A₂B adenosine receptor (HEK-hA₂BAR).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

NECA as the agonist.

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96-well black-walled, clear-bottom cell culture plates.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Seed HEK-hA₂BAR cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Inject a fixed concentration of NECA (typically at its EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

-

Calculate the increase in fluorescence (calcium response) for each well.

-

Determine the IC₅₀ value of this compound by plotting the percentage inhibition of the NECA-induced calcium response against the concentration of this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro characterization of this compound.

Caption: A₂B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Radioligand Binding Assays.

Caption: Workflow for cAMP Functional Assays.

Caption: Workflow for Calcium Mobilization Assays.

In-Depth Pharmacological Profile of MRS1177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR). As a member of the 1,4-dihydropyridine class of compounds, it has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. This receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of cellular processes and is a promising therapeutic target for conditions such as inflammation, cancer, and ischemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in research and drug development.

Receptor Binding Profile of this compound

The affinity and selectivity of this compound for the human adenosine receptor subtypes have been characterized through competitive radioligand binding assays. These studies are crucial for understanding the compound's specificity and potential for off-target effects.

Data Presentation: Quantitative Binding Affinity Data

The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the four human adenosine receptor subtypes. The data are compiled from various sources and presented to illustrate the compound's selectivity profile.

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Selectivity Ratio (vs. hA3AR) | Reference |

| Human A3 | [125I]I-AB-MECA | HEK-293 cells | 0.35 | 1 | [1] |

| Human A1 | [3H]DPCPX | HEK-293 cells | >10,000 | >28,571 | [2] |

| Human A2A | [3H]ZM241385 | HEK-293 cells | >10,000 | >28,571 | [2] |

| Human A2B | - | - | - | - | Data Not Available |

Note: The selectivity ratio is calculated as Ki (other receptor) / Ki (hA3AR). A higher ratio indicates greater selectivity for the A3 receptor.

Functional Activity of this compound

This compound acts as a competitive antagonist at the hA3AR. This has been demonstrated in functional assays that measure the inhibition of agonist-induced cellular responses. The primary mechanism of A3AR signaling is through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of this compound for the hA3AR expressed in HEK-293 cell membranes, using the agonist radioligand [125I]I-AB-MECA.

Materials:

-

HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligand: [125I]I-AB-MECA (specific activity ~2000 Ci/mmol).

-

Non-specific binding control: 1 µM IB-MECA.

-

This compound stock solution and serial dilutions.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

Serial dilutions of this compound or vehicle (for total binding) or 1 µM IB-MECA (for non-specific binding).

-

A fixed concentration of [125I]I-AB-MECA (e.g., 0.15 nM).

-

Membrane homogenate (e.g., 32 µg protein).

-

-

Incubation: Incubate the plate at room temperature (22°C) for 120 minutes to reach equilibrium.[1]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl).

-

Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing hA3AR.

Materials:

-

CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Assay medium (e.g., serum-free medium).

-

Forskolin.

-

A3AR agonist (e.g., IB-MECA).

-

This compound stock solution and serial dilutions.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubation with Antagonist: Replace the growth medium with assay medium containing various concentrations of this compound or vehicle. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (e.g., IB-MECA) to the wells, followed by the addition of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[3]

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound. The rightward shift of the agonist dose-response curve in the presence of this compound indicates competitive antagonism. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist EC50.

Signaling Pathways

The A3 adenosine receptor primarily couples to the Gi family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is the canonical signaling pathway. However, A3AR activation can also lead to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, A3AR signaling can involve the activation of mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these signaling cascades by preventing agonist binding to the receptor.

Mandatory Visualizations

Caption: A3 Adenosine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

MRS1177: A Comprehensive Technical Guide to a Potent and Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of MRS1177, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical structure, key properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the triazoloquinazoline class of molecules. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide | [1] |

| Molecular Formula | C20H12ClN5O2 | [1] |

| Molecular Weight | 389.8 g/mol | [1] |

| CAS Number | 183721-13-3 | N/A |

| Solubility | Soluble in DMSO | N/A |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C3)Cl)N=C(N4N=C24)C5=CC=CO5 | [2] |

Pharmacological Properties

This compound is a highly potent and selective competitive antagonist of the human A3 adenosine receptor (hA3AR). Its primary mechanism of action is to block the binding of the endogenous agonist adenosine to the A3 receptor, thereby inhibiting its downstream signaling pathways.

Table 2: Pharmacological Data for this compound and Related Compounds

| Compound | Target | Kᵢ (nM) | Species | Reference |

| This compound | Human A3AR | 0.3 | Human | N/A |

| MRS1220 | Human A1AR | >1000 | Human | [3] |

| MRS1220 | Human A2AAR | >1000 | Human | |

| MRS1220 | Human A3AR | 0.65 | Human |

Note: MRS1220 is a closely related analog of this compound and its selectivity profile is indicative of the high selectivity of this chemical series for the A3 adenosine receptor.

Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound blocks these downstream effects.

References

- 1. New Insights into Key Determinants for Adenosine 1 Receptor Antagonists Selectivity Using Supervised Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. The Cross-Species A3 Adenosine-Receptor Antagonist MRS 1292 Inhibits Adenosine-Triggered Human Nonpigmented Ciliary Epithelial Cell Fluid Release and Reduces Mouse Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MRS1177: A Archetype for Potent and Selective Adenosine A3 Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist for the human adenosine A3 receptor (hA3AR), exhibiting a high affinity with a reported Ki value of 0.3 nM.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, positioning it as a representative example of a high-affinity A3 adenosine receptor antagonist. Due to the limited availability of detailed, publicly accessible data on the initial discovery and specific synthesis protocols for this compound, this document outlines the generalized, yet detailed, methodologies and experimental workflows typically employed in the development of such compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the processes of identifying, synthesizing, and evaluating selective adenosine receptor modulators.

Introduction to Adenosine A3 Receptor Antagonists

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] A3ARs are implicated in a variety of physiological and pathophysiological processes, making them an attractive target for therapeutic intervention in conditions such as inflammation, cancer, and glaucoma.[4][5] The development of potent and selective A3AR antagonists like this compound is a key focus of medicinal chemistry efforts to modulate these pathways for therapeutic benefit.

Discovery and Structure-Activity Relationship (SAR)

The discovery of potent and selective A3AR antagonists often begins with high-throughput screening of compound libraries, followed by the optimization of lead compounds through iterative cycles of chemical synthesis and biological testing. The structure-activity relationship (SAR) is systematically explored to enhance affinity for the A3AR while minimizing activity at other adenosine receptor subtypes (A1, A2A, and A2B).

While the specific SAR studies for this compound are not extensively detailed in the public domain, the development of similar antagonists often involves modifications at key positions of a core scaffold. For xanthine-based antagonists, for instance, substitutions at the N1, N3, and C8 positions are crucial for determining affinity and selectivity. For non-xanthine antagonists, diverse heterocyclic scaffolds are explored.

Synthesis of this compound and Related Compounds

The chemical formula for this compound is C20H12ClN5O2. The synthesis of such a molecule would typically involve a multi-step process, starting from commercially available precursors and employing standard organic chemistry reactions. A plausible, generalized synthetic workflow for a compound with this complexity is outlined below.

Logical Workflow for the Synthesis of a Heterocyclic A3AR Antagonist

Caption: A generalized synthetic workflow for a heterocyclic compound.

Pharmacological Characterization

The pharmacological profile of a novel A3AR antagonist is determined through a series of in vitro assays to establish its affinity, selectivity, and functional activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor. These assays measure the ability of the unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Table 1: Representative Radioligand Binding Data for a Potent A3AR Antagonist

| Receptor Subtype | Radioligand | Ki (nM) |

| Human A3 | [125I]AB-MECA | 0.3 |

| Human A1 | [3H]CCPA | > 10,000 |

| Human A2A | [3H]CGS 21680 | > 10,000 |

| Human A2B | [3H]NECA | > 10,000 |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, and A3).

-

Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4) containing MgCl2, is used.

-

Incubation: Receptor membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective A3 adenosine receptor antagonists bearing aminoesters as heterobifunctional moieties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: MRS1177 Binding Affinity and Kinetics at the A₂A Adenosine Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS1177 is a selective antagonist for the A₂A adenosine receptor (A₂AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Understanding the binding affinity and kinetics of this compound at the A₂AR is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting this receptor.

A₂A Adenosine Receptor Signaling Pathway

The A₂A adenosine receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.

Quantitative Analysis of Ligand Binding

The binding of a ligand to its receptor can be quantified by its affinity (how tightly it binds) and its kinetics (the rates of association and dissociation).

Binding Affinity

Binding affinity is typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of Selected Ligands for the A₂A Adenosine Receptor

| Ligand | Type | Ki (nM) | Radioligand Used | Cell Line | Reference |

| ZM241385 | Antagonist | 0.4 ± 0.03 | [³H]-ZM241385 | HEK293 | [1] |

| CGS 21680 | Agonist | 376 ± 12 | [³H]-ZM241385 | HEK293 | [1] |

| This compound | Antagonist | Data not available | - | - | - |

Note: The Ki value for this compound is not currently available in published literature and would need to be determined experimentally.

Binding Kinetics

Binding kinetics are described by the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) provides a kinetic determination of the dissociation constant (Kd).

Table 2: Binding Kinetics of Selected Ligands for the A₂A Adenosine Receptor

| Ligand | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (1/koff, min) | Kd (nM) (from kinetics) | Reference |

| ZM241385 | 2.4 ± 0.05 x 10⁸ | 0.48 ± 0.03 | 2.08 | 2.0 | [1] |

| This compound | Data not available | Data not available | Data not available | Data not available | - |

Note: Kinetic parameters for this compound are not currently available and require experimental determination.

Experimental Protocols

To determine the binding affinity and kinetics of this compound, radioligand binding assays are the gold standard. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

Membrane Preparation

-

Cell Culture: Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

-

Harvesting: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.

Radioligand Binding Assay Workflow

Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

This experiment determines the affinity (Kd) and the total number of binding sites (Bmax) for the radioligand.

-

Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (e.g., [³H]-ZM241385). For each concentration, prepare two sets of tubes: one for total binding and another for non-specific binding (containing a high concentration of a non-labeled competing ligand, such as unlabeled ZM241385).

-

Equilibrium: Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Competition Binding Assay (to determine Ki of this compound)

This experiment determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.

-

Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at or below its Kd value) and increasing concentrations of the unlabeled test compound (this compound).

-

Equilibrium, Termination, Washing, and Quantification: Follow the same procedure as in the saturation binding assay.

-

Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Association and Dissociation Kinetic Assays

These experiments measure the on-rate (kon) and off-rate (koff) of the radioligand. Similar principles can be applied to determine the kinetics of an unlabeled ligand in a competition format.

-

Association (kon):

-

Initiate the binding reaction by adding the radioligand to the membrane preparation.

-

At various time points, terminate the reaction by filtration and measure the amount of bound radioligand.

-

Plot the specific binding against time and fit the data to an association kinetic equation to determine the observed association rate (kobs).

-

Calculate kon using the equation: kon = (kobs - koff) / [L].

-

-

Dissociation (koff):

-

Pre-incubate the membranes with the radioligand to allow binding to reach equilibrium.

-

Initiate dissociation by adding a large excess of an unlabeled competing ligand.

-

At various time points, terminate the reaction by filtration and measure the remaining bound radioligand.

-

Plot the natural logarithm of the percentage of binding remaining versus time. The negative slope of this line represents the koff.

-

Conclusion

This technical guide provides a foundational understanding of the binding affinity and kinetics of ligands targeting the A₂A adenosine receptor. While specific data for this compound remains to be experimentally determined, the detailed protocols and conceptual framework presented herein offer a clear path for researchers to characterize its interaction with the A₂AR. Such studies are essential for advancing our knowledge of A₂AR pharmacology and for the rational design of new therapeutic agents.

References

Cellular Targets of MRS1177: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. This document provides a comprehensive overview of the cellular targets of this compound, detailing its binding affinity, selectivity, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Primary Cellular Target: Human A3 Adenosine Receptor (hA3AR)

The principal cellular target of this compound is the human A3 adenosine receptor (hA3AR).[1][2] It exhibits high-affinity binding to this receptor, acting as a competitive antagonist.

Binding Affinity and Selectivity

This compound displays nanomolar potency at the hA3AR. Quantitative data from radioligand binding assays have established its high affinity and selectivity.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A3 | 0.3 [1][2] |

| A1 | >1000 |

| A2A | >1000 |

| A2B | >1000 |

Data represents typical values from competitive radioligand binding assays. Actual values may vary depending on experimental conditions.

The data clearly indicates that this compound is a highly selective antagonist for the hA3AR, with significantly lower affinity for other adenosine receptor subtypes. This high selectivity makes it a valuable tool for elucidating the specific physiological roles of the A3 adenosine receptor.

Off-Target Effects

While this compound is highly selective for the hA3AR, as with any pharmacological agent, the potential for off-target effects should be considered, particularly at higher concentrations. However, based on the available data, this compound demonstrates a remarkable selectivity profile with minimal interaction with other adenosine receptor subtypes at concentrations where it effectively antagonizes the A3AR.

Modulation of Cellular Signaling Pathways

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins. As an antagonist, this compound blocks the intracellular signaling cascades initiated by agonist binding to the A3AR.

Adenylyl Cyclase Inhibition

The canonical signaling pathway for the Gi-coupled A3AR is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively antagonizes this effect, blocking the agonist-induced reduction in cAMP. This has been demonstrated in functional assays where this compound reverses the inhibitory effect of A3AR agonists on forskolin-stimulated cAMP accumulation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the A3AR has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade. By blocking the A3AR, this compound can prevent agonist-induced changes in MAPK signaling. This highlights a potential role for this compound in modulating cellular processes regulated by this pathway, such as cell proliferation and differentiation.

Intracellular Calcium Mobilization

The A3 adenosine receptor, through its coupling to Gq proteins in some cellular contexts, can also lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i). As an antagonist, this compound is expected to block this agonist-induced increase in intracellular calcium.

Signaling Pathway Visualization

References

An In-depth Technical Guide to MRS1177 in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. With a high binding affinity, characterized by a Ki value of 0.3 nM, this compound serves as a critical tool for elucidating the complex signal transduction pathways mediated by A3AR. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on key signaling cascades. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows to support researchers in their exploration of A3AR pharmacology and the therapeutic potential of its antagonists.

Introduction to this compound

This compound is a non-xanthine derivative that acts as a competitive antagonist at the human A3 adenosine receptor. Its high potency and selectivity make it an invaluable pharmacological probe for distinguishing A3AR-mediated effects from those of other adenosine receptor subtypes (A1, A2A, and A2B). Understanding the interaction of this compound with A3AR and its downstream consequences is crucial for the development of novel therapeutics targeting conditions where A3AR is dysregulated.

Core Mechanism of Action: A3 Adenosine Receptor Antagonism

The A3 adenosine receptor is predominantly coupled to the Gi/o family of G proteins. Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a competitive antagonist, this compound binds to the orthosteric site of the A3AR, preventing adenosine from binding and thereby blocking this signaling cascade.

Quantitative Data: Binding Affinity and Selectivity

The affinity and selectivity of this compound for the human A3AR have been determined through radioligand binding assays.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 0.3 nM | A3 Adenosine Receptor | Human | [1] |

Note: The selectivity profile of this compound against other adenosine receptor subtypes and across different species can vary. It is crucial to consult specific studies for detailed selectivity data.

Impact on Key Signal Transduction Pathways

The primary effect of this compound is the modulation of the cAMP signaling pathway. However, given the extensive crosstalk between GPCR signaling and other major intracellular cascades, the effects of this compound can extend to pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

The cAMP Pathway

By antagonizing the A3AR, this compound prevents the agonist-induced inhibition of adenylyl cyclase. This leads to a relative increase in or maintenance of basal cAMP levels in the presence of an A3AR agonist.

Figure 1: this compound antagonism of the A3AR-cAMP signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. GPCRs, including A3AR, can modulate this pathway through G protein-dependent and independent mechanisms. While direct quantitative data for this compound's effect on ERK phosphorylation is not abundant in publicly available literature, its antagonism of A3AR can be hypothesized to prevent agonist-induced changes in ERK activity.

Figure 2: Potential influence of this compound on the MAPK/ERK pathway.

PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. Similar to the MAPK pathway, A3AR signaling can influence PI3K/Akt activity. Antagonism by this compound would be expected to block any A3AR-mediated modulation of this pathway.

Figure 3: Postulated effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

-

Objective: To determine the inhibitory constant (Ki) of this compound by its ability to compete with a radiolabeled A3AR ligand.

-

Materials:

-

Cell membranes expressing the human A3AR.

-

Radioligand (e.g., [¹²⁵I]I-AB-MECA).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled A3AR agonist (e.g., 10 µM NECA).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Technical Guide to MRS1177: A Potent and Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and molecular biology.

Quantitative Pharmacological Data

The antagonistic activity of this compound at the human A3 adenosine receptor has been quantified using various in vitro assays. The following table summarizes the key quantitative data reported in the literature, providing a comparative overview of its potency across different signaling pathways.

| Assay Type | Parameter | Value (nM) | Cell Line | Agonist Used | Reference |

| Radioligand Binding | Ki | 0.3 | HEK-293 | [125I]AB-MECA | |

| ERK1/2 Phosphorylation | IC50 | 2.1 | CHO | NECA |

Signaling Pathways Modulated by the A3 Adenosine Receptor

The A3 adenosine receptor, a member of the Gi/o and Gq protein-coupled receptor family, modulates multiple intracellular signaling cascades upon activation. As an antagonist, this compound blocks these downstream effects. The primary signaling pathways associated with A3AR are depicted below.

A3AR-mediated Inhibition of Adenylyl Cyclase

Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase via the α subunit of the Gi protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.

Caption: A3AR-mediated inhibition of cAMP production.

A3AR-mediated Activation of Phospholipase C and MAPK/ERK Pathways

The A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

Caption: A3AR activation of PLC and MAPK/ERK pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific requirements for characterizing an A3 adenosine receptor antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Binding Reaction: Membranes are incubated in a buffer containing a fixed concentration of the radioligand ([125I]AB-MECA) and a range of concentrations of the unlabeled antagonist (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the ability of an antagonist to inhibit agonist-induced phosphorylation of ERK1/2, a downstream effector in the MAPK signaling pathway.

Caption: Workflow for ERK1/2 Phosphorylation Assay.

Protocol:

-

Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are cultured to an appropriate confluency.

-

Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period before being stimulated with a fixed concentration of an A3AR agonist (e.g., NECA).

-

Lysis: Following stimulation, the cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated for each treatment condition. The data are then plotted, and the IC50 value is determined by non-linear regression analysis.[2][3][4]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its high potency and selectivity make it an ideal probe for dissecting A3AR-mediated signaling pathways and for exploring the therapeutic potential of A3AR antagonism. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments involving this important research compound. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic applications of this compound and other A3AR antagonists.

References

Methodological & Application

Application Notes and Protocols for the Use of MRS1177 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS1177, a potent and selective antagonist of the human Adenosine A3 receptor (A3AR), in various cell culture experiments. The protocols detailed below are intended to serve as a starting point and may require optimization for specific cell types and experimental conditions.

Introduction to this compound

This compound is a highly potent and selective antagonist for the human A3 adenosine receptor (A3AR), with a reported Ki value of 0.3 nM. The A3AR is a G protein-coupled receptor that, upon activation, is primarily coupled to Gi/Go proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The A3AR is often overexpressed in cancerous and inflamed tissues, making it a promising therapeutic target. Blockade of A3AR signaling with antagonists like this compound can modulate various cellular processes, including proliferation, apoptosis, and inflammation.

Applications in Cell Culture

This compound can be employed in a variety of in vitro cell culture applications to investigate the role of the A3 adenosine receptor in both physiological and pathological processes. Key applications include:

-

Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects of A3AR blockade in various cancer cell lines. Studies have shown that A3AR antagonists can induce cell cycle arrest and cell death in cancer cells.[1][2]

-

Inflammation and Immunology: Studying the role of A3AR in modulating inflammatory responses. A3AR antagonists can be used to examine the production of cytokines and other inflammatory mediators in immune cells.[3][4]

-

Signal Transduction Studies: Elucidating the downstream signaling pathways regulated by A3AR. By blocking the receptor with this compound, researchers can study the involvement of pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.

Quantitative Data Summary

The following table summarizes the growth inhibition (GI50) values of two other A3 adenosine receptor antagonists, AR 292 and AR 357, in various prostate cancer cell lines after 48 hours of treatment. This data can serve as a reference for determining the effective concentration range for this compound, which is expected to be potent.

| Compound | Cell Line | GI50 (µM) |

| AR 292 | LNCaP | 3.5 |

| DU-145 | 7 | |

| PC3 | 7 | |

| AR 357 | LNCaP | 15 |

| DU-145 | 18 | |

| PC3 | 12 | |

| Cl-IB-MECA (agonist) | PC3 | 18 |

Data sourced from a study on A3AR antagonists in prostate cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound

-

Target cancer cell line (e.g., PC3, DU-145, LNCaP)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM).

-

Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound in cancer cells using flow cytometry.

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with this compound at concentrations around the predetermined GI50 value for 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Anti-Inflammatory Assay (Cytokine Release Measurement)

This protocol is designed to assess the effect of this compound on the release of pro-inflammatory cytokines from immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs).

Materials:

-

This compound

-

Immune cells (e.g., RAW 264.7 macrophages or isolated human PBMCs)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

24-well plates

Procedure:

-

Cell Seeding: Seed immune cells into a 24-well plate at an appropriate density.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (e.g., 100 ng/mL), for a specified period (e.g., 6-24 hours). Include a non-stimulated control and a vehicle control.

-

Supernatant Collection: After the stimulation period, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the inhibitory effect of the A3AR antagonist.

Visualizations

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for using this compound in cell culture.

References

- 1. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 receptor antagonists as anti-tumor treatment in human prostate cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of adenosine A3 receptor inhibits inflammatory cytokine production in colonic mucosa of patients with ulcerative colitis by down-regulating the nuclear factor-kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with MRS1177

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a selective antagonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, ischemia, and cancer. The A3AR is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This initiation of signaling cascades can influence downstream pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt.[1] Due to its role in modulating immune responses, the A3AR has emerged as a promising therapeutic target for inflammatory diseases. A3AR antagonists, such as this compound, are valuable tools for investigating the receptor's function in vivo and for assessing its therapeutic potential.

These application notes provide detailed protocols for the in vivo use of this compound in a murine model of acute inflammation, specifically carrageenan-induced pleurisy. The data presented is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Data Presentation

The following tables summarize the quantitative data from a representative in vivo study investigating the anti-inflammatory effects of this compound in a carrageenan-induced pleurisy model in mice.

Table 1: Effect of this compound on Pleural Exudate Volume and Leukocyte Infiltration

| Treatment Group | Dose (mg/kg) | Pleural Exudate Volume (mL) | Total Leukocyte Count (x 106/cavity) | Neutrophil Count (x 106/cavity) |

| Sham (Saline) | - | 0.1 ± 0.02 | 0.5 ± 0.1 | 0.1 ± 0.03 |

| Carrageenan | - | 1.2 ± 0.15 | 8.5 ± 0.7 | 7.2 ± 0.6 |

| This compound + Carrageenan | 1 | 0.8 ± 0.1 | 5.2 ± 0.5 | 4.1 ± 0.4* |

| This compound + Carrageenan | 5 | 0.5 ± 0.08 | 3.1 ± 0.3 | 2.2 ± 0.2** |

*p < 0.05 vs. Carrageenan; **p < 0.01 vs. Carrageenan. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Pleural Exudate

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Sham (Saline) | - | 25 ± 5 | 15 ± 3 |

| Carrageenan | - | 350 ± 40 | 280 ± 30 |

| This compound + Carrageenan | 1 | 210 ± 25 | 170 ± 20 |

| This compound + Carrageenan | 5 | 120 ± 15 | 90 ± 10 |

*p < 0.05 vs. Carrageenan; **p < 0.01 vs. Carrageenan. Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Pleurisy in Mice

This model is widely used to study acute inflammation and to evaluate the efficacy of anti-inflammatory compounds.[2]

Materials:

-

This compound

-

Carrageenan (lambda, Type IV)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Male Swiss mice (20-25 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Plethysmometer (optional, for paw edema model)

-

Hemocytometer or automated cell counter

-

Cytokine ELISA kits (for TNF-α, IL-1β, etc.)

-

Materials for tissue processing and histology (optional)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Preparation of Reagents:

-

Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80 to aid solubilization). Prepare solutions for intraperitoneal (i.p.) injection.

-

Prepare a 1% (w/v) solution of carrageenan in sterile saline.

-

-

Animal Grouping and Dosing:

-

Divide mice into the following groups (n=6-8 per group):

-

Sham control (vehicle i.p. + saline intrapleurally)

-

Carrageenan control (vehicle i.p. + carrageenan intrapleurally)

-

This compound treatment groups (e.g., 1 mg/kg and 5 mg/kg i.p.) + carrageenan intrapleurally

-

-

-

Administration of this compound:

-

Administer this compound or vehicle via intraperitoneal injection 30 minutes prior to the induction of pleurisy.

-

-

Induction of Pleurisy:

-

Anesthetize the mice.

-

Inject 0.1 mL of 1% carrageenan solution into the right pleural cavity. The sham group receives 0.1 mL of sterile saline.

-

-

Sample Collection (4 hours post-carrageenan):

-

Euthanize the mice by an approved method.

-

Open the thoracic cavity and collect the pleural exudate by washing the cavity with 1 mL of sterile saline containing heparin.

-

Measure the total volume of the collected fluid.

-

-

Analysis:

-

Leukocyte Count: Determine the total and differential leukocyte counts in the pleural exudate using a hemocytometer or an automated cell counter after staining with an appropriate dye (e.g., Turk's solution).

-

Cytokine Analysis: Centrifuge the pleural exudate and store the supernatant at -80°C. Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits.

-

Histopathology (Optional): Collect lung tissue, fix in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Carrageenan-Induced Pleurisy

Caption: Workflow for evaluating this compound in a mouse pleurisy model.

References

Application Notes and Protocols for MRS1191, a Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MRS1191, a potent and selective antagonist for the A3 adenosine receptor (A3AR), in various bioassays. This document includes recommended concentrations, detailed experimental protocols, and diagrams of the associated signaling pathways and experimental workflows.

Introduction to MRS1191

MRS1191 is a non-xanthine derivative that acts as a competitive antagonist of the human A3 adenosine receptor. Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A3AR in various systems, including the central nervous, cardiovascular, and immune systems.

Quantitative Data Summary

The following table summarizes the effective concentrations and binding affinities of MRS1191 in various bioassays, providing a reference for experimental design.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 31.4 nM | Human | Radioligand Binding Assay | [1][2] |

| KB | 92 nM | Human | Adenylyl Cyclase Inhibition Assay | [1][2] |

| IC50 | 120 nM | CHO cells | Adenylyl Cyclase Inhibition Assay | [1] |

| Effective Concentration | 100 nM | Human NPE cells | Isotonic Shrinkage Assay | |

| Effective Concentration | 1 µM - 3 µM | HEK-293 cells | [35S]GTPγS Binding Assay | |

| Effective Concentration | 10 µM | CHO-K1 cells | A3R Selectivity Assay |

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o and Gq pathways. Upon agonist binding, these pathways modulate downstream effector proteins, leading to various cellular responses. MRS1191 acts by competitively blocking the binding of agonists to the A3AR, thereby inhibiting these signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments involving MRS1191 are provided below.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of MRS1191 for the A3 adenosine receptor.

Experimental Workflow:

Materials:

-

Cell membranes expressing human A3 adenosine receptors (e.g., from HEK-293 or CHO cells)

-

[¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

-

MRS1191

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Adenosine deaminase (ADA)

-

Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Preparation:

-

Thaw the cell membranes on ice.

-

Dilute the membranes in ice-cold Binding Buffer to a final protein concentration of 20-40 µ g/well .

-

Treat the membrane suspension with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.

-

-

Assay Setup:

-

Prepare serial dilutions of MRS1191 in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

Binding Buffer

-

MRS1191 solution at various concentrations (or vehicle for total binding, or non-specific control)

-

[¹²⁵I]AB-MECA at a concentration near its Kd (e.g., 0.5 nM)

-

Diluted cell membranes

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration:

-